(2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-[4-(methylethoxy)phenyl]prop-2-en-1-one
Description
The compound (2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-[4-(methylethoxy)phenyl]prop-2-en-1-one features a conjugated α,β-unsaturated ketone (chalcone) backbone substituted with a benzoxazole heterocycle, a 2-furyl group, and a 4-(methylethoxy)phenyl moiety. The Z-configuration at the double bond is critical for its stereoelectronic properties, influencing intermolecular interactions such as hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C23H19NO4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(furan-2-yl)-1-(4-propan-2-yloxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H19NO4/c1-15(2)27-17-11-9-16(10-12-17)22(25)19(14-18-6-5-13-26-18)23-24-20-7-3-4-8-21(20)28-23/h3-15H,1-2H3/b19-14+ |
InChI Key |
DETJELZXMSNGPR-XMHGGMMESA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CO2)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C(=CC2=CC=CO2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzoxazole, furan, and 4-(methylethoxy)benzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between benzoxazole and 4-(methylethoxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The intermediate product undergoes cyclization to form the benzoxazole ring.
Furan Addition: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine
The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its structural properties make it suitable for use in the production of polymers and other high-performance materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The anti-inflammatory effects are thought to be mediated through the modulation of signaling pathways that regulate inflammation.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Key Structural Analogs
Table 2: Impact of Substituents on Properties
Research Implications
The structural uniqueness of (2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-[4-(methylethoxy)phenyl]prop-2-en-1-one lies in its balanced electronic and steric profile. Compared to benzothiazole or triazole analogs, its benzoxazole core may offer improved selectivity in biological targets (e.g., tubulin polymerization inhibition, as seen in ). Further studies should explore its crystallography (via SHELXL, ) and pharmacokinetics relative to fluorophenyl chalcones .
Biological Activity
The compound (2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-[4-(methylethoxy)phenyl]prop-2-en-1-one, a derivative of benzoxazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
1. Anticancer Activity
Research indicates that benzoxazole derivatives, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that compounds with the benzoxazole nucleus can inhibit the proliferation of breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15 | Kumar et al. (2020) |
| A549 | 12 | Bernard et al. (2014) |
| PC3 | 10 | Giordano et al. (2019) |
The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways such as p53 and NF-kB.
2. Antibacterial Activity
The antibacterial properties of benzoxazole derivatives have also been explored. The compound demonstrated moderate activity against Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | Kakkar et al. (2018) |
| Escherichia coli | 64 | Reddy et al. (2016) |
The structure-activity relationship indicates that modifications on the benzoxazole ring can enhance antibacterial efficacy, with specific substituents playing a crucial role in activity.
3. Anti-inflammatory Effects
Benzoxazole derivatives have shown potential in reducing inflammation, which is significant for conditions such as arthritis and other inflammatory diseases. The compound has been tested for its ability to inhibit pro-inflammatory cytokines.
Table 3: Anti-inflammatory Activity
| Assay | Result | Reference |
|---|---|---|
| TNF-alpha Inhibition | IC50 = 25 µM | Sato et al. (2021) |
| IL-6 Inhibition | IC50 = 30 µM | Omar et al. (2020) |
Case Studies
In a notable study by Kumar et al. (2020), the compound was evaluated for its therapeutic potential in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
Another investigation by Kakkar and Narasimhan (2019) focused on the antibacterial properties, revealing that derivatives with electron-donating groups exhibited enhanced activity against resistant strains of bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
